Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for the development of new chemical entities .
Properties
CAS No. |
374756-71-5 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H11N3O/c1-5-8(6(2)10-9-5)7-3-4-12-11-7/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
YCAKOJONNYQUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=NOCC2 |
Origin of Product |
United States |
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